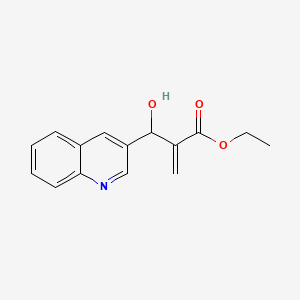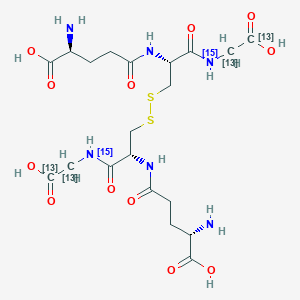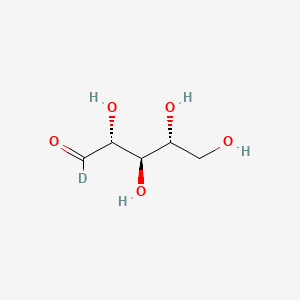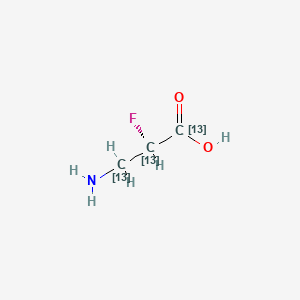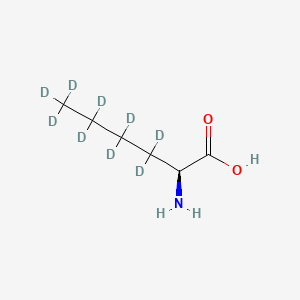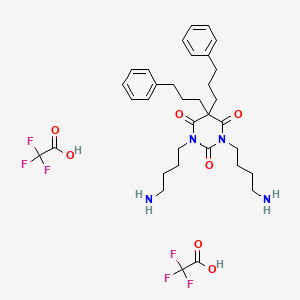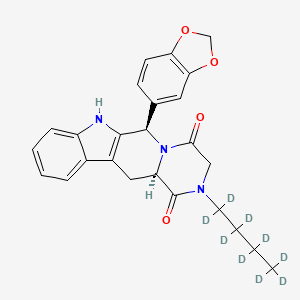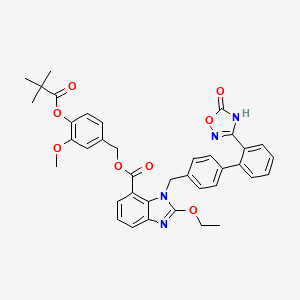
2'-Deoxyuridine 5'-monophosphate (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyuridine 5’-monophosphate (disodium): is a nucleotide analog that plays a crucial role in the biosynthesis of deoxythymidine monophosphate. It is a substrate for the enzyme thymidylate synthase, which converts it into deoxythymidine monophosphate, an essential precursor for DNA synthesis. This compound is often used in biochemical and molecular biology research due to its involvement in DNA replication and repair processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine 5’-monophosphate (disodium) typically involves the iodination of 2’-deoxyuridine followed by a palladium-catalyzed hydrogenation reaction. The detailed steps are as follows :
Iodination: 2’-Deoxyuridine is iodinated using iodine and a suitable oxidizing agent.
Hydrogenation: The iodinated product is then subjected to hydrogenation in the presence of a palladium catalyst and triethylamine in ethanol. The reaction is carried out under a hydrogen atmosphere at room temperature.
Phosphorylation: The resulting product is treated with phosphoric acid to yield 2’-Deoxyuridine 5’-monophosphate (disodium).
Industrial Production Methods: Industrial production methods for 2’-Deoxyuridine 5’-monophosphate (disodium) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination, hydrogenation, and phosphorylation steps, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxyuridine 5’-monophosphate (disodium) primarily undergoes methylation reactions catalyzed by thymidylate synthase. This enzyme-mediated reaction converts it into deoxythymidine monophosphate .
Common Reagents and Conditions:
Methylation: Thymidylate synthase, methylenetetrahydrofolate as a methyl donor.
Major Products:
Deoxythymidine monophosphate: The primary product formed from the methylation of 2’-Deoxyuridine 5’-monophosphate (disodium).
Aplicaciones Científicas De Investigación
Biology: It is utilized in assays to measure the activity of thymidylate synthase and other enzymes involved in nucleotide metabolism .
Medicine: The compound is studied for its role in DNA synthesis and repair, making it relevant in cancer research and the development of chemotherapeutic agents .
Industry: In the pharmaceutical industry, 2’-Deoxyuridine 5’-monophosphate (disodium) is used in the production of diagnostic reagents and as a standard in quality control processes .
Mecanismo De Acción
2’-Deoxyuridine 5’-monophosphate (disodium) exerts its effects by serving as a substrate for thymidylate synthase. This enzyme catalyzes the reductive methylation of the compound to form deoxythymidine monophosphate, a nucleotide required for DNA synthesis . The inhibition of this conversion by methotrexate is a key mechanism in controlling bacterial and eukaryotic cell growth .
Comparación Con Compuestos Similares
2’-Deoxycytidine 5’-monophosphate (disodium): Another nucleotide analog used in DNA synthesis.
Uridine 5’-monophosphate (disodium): A precursor in the synthesis of RNA.
Thymidine 5’-monophosphate (disodium): Directly involved in DNA synthesis.
Uniqueness: 2’-Deoxyuridine 5’-monophosphate (disodium) is unique due to its specific role as a substrate for thymidylate synthase and its involvement in the de novo synthesis of deoxythymidine monophosphate. This makes it a critical compound in the study of DNA replication and repair mechanisms .
Propiedades
Fórmula molecular |
C9H11N2Na2O8P |
|---|---|
Peso molecular |
352.15 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
Clave InChI |
FXVXMLXAXVVONE-CDNBRZBRSA-L |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


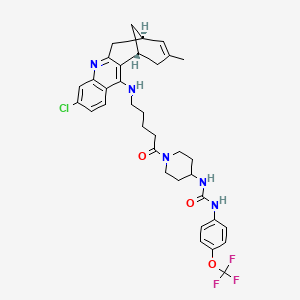
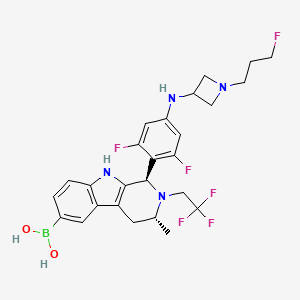
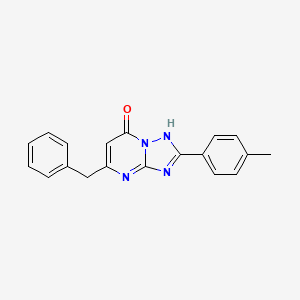
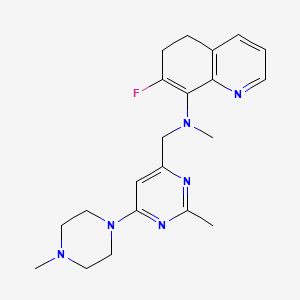
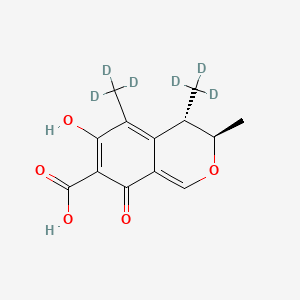
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
